(2,3-Dichloro-4-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichloro-4-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8Cl2S. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a sulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2,3-dichloro-4-methylphenol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the phenol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dichloro-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but contains a silicon atom instead of sulfur.
(2,6-Dichloro-4-methylphenyl)(methyl)sulfane: Similar but with chlorine atoms at different positions on the phenyl ring.
Uniqueness
(2,3-Dichloro-4-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8Cl2S |
---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
2,3-dichloro-1-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
ARCBLURRXAONIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)SC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.